molecular formula C17H12F3N3S B2495054 5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 478048-11-2

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No.: B2495054
CAS No.: 478048-11-2
M. Wt: 347.36
InChI Key: TYACPKWCYVUGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a heterocyclic compound that features a trifluoromethyl group, a benzylsulfanyl group, and a phenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves the formation of the triazine ring followed by the introduction of the benzylsulfanyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylthiol with a suitable triazine precursor in the presence of a base can yield the desired compound. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under photoredox or transition metal-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazine derivatives, and various substituted triazine compounds .

Scientific Research Applications

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
  • 5-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
  • 5-(Phenylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Uniqueness

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-benzylsulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3S/c18-17(19,20)14-16(24-11-12-7-3-1-4-8-12)21-15(23-22-14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYACPKWCYVUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.